methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride
Description
Methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative characterized by a strained three-membered ring system functionalized with an aminomethyl group (-CH2NH2), a methylsulfonyl (-SO2CH3) substituent, and a methyl carboxylate ester (-COOCH3). The stereochemistry of the compound is defined as (1S,2S), which may influence its physicochemical and biological properties. The molecular weight is reported as 255.32 g/mol . The compound’s hydrochloride salt form enhances solubility in polar solvents, a common feature in pharmaceutically relevant molecules.
Properties
IUPAC Name |
methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(4-8)3-5(7)13(2,10)11;/h5H,3-4,8H2,1-2H3;1H/t5-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXHTZBQESVJNA-VOLNJMMDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]1S(=O)(=O)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride typically involves multiple steps. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for various pharmaceuticals and natural compounds . This method often employs biomimetic chemocatalysis inspired by enzymatic transaminations, providing a straightforward and efficient route to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride has numerous applications in scientific research, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Its unique structure and reactivity make it a valuable tool for studying biological processes and developing new biochemical assays.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The methylsulfonyl group may also participate in redox reactions, modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Milnacipran Hydrochloride
- Structure: Milnacipran hydrochloride (C15H23N2O2·HCl) features a cyclopropane ring with a phenyl group, an aminomethyl group, and a diethylcarboxamide substituent .
- Key Differences: Unlike the target compound, Milnacipran lacks a methylsulfonyl group and instead incorporates a phenyl ring and a bulkier diethylamide group.
- Molecular Weight : ~299.5 g/mol (calculated), significantly higher than the target compound due to the phenyl and diethyl groups.
Methyl (1R,2S)-1-Amino-2-Ethenylcyclopropane-1-Carboxylate Hydrochloride
- Structure: This compound (C7H11NO2·HCl) shares the cyclopropane core and methyl carboxylate ester with the target compound but replaces the methylsulfonyl and aminomethyl groups with an ethenyl (-CH2CH2) and a primary amino (-NH2) group .
- Key Differences : The absence of methylsulfonyl reduces polarity, reflected in its lower molecular weight (177.63 g/mol) and melting point (115–118°C). The (1R,2S) stereochemistry may lead to divergent biological interactions compared to the (1S,2S) configuration of the target compound.
1-Aryl-2-Dimethylaminomethyl-2-Propen-1-One Hydrochlorides
- Structure: These compounds (e.g., from ) feature an α,β-unsaturated ketone backbone with a dimethylaminomethyl group, distinct from the cyclopropane core of the target compound.
- Synthesis methods (microwave vs. conventional heating) highlight divergent approaches to functionalizing aminomethyl-containing compounds .
Physicochemical Property Comparisons
Key Observations :
- The methylsulfonyl group in the target compound increases polarity and molecular weight compared to the ethenyl-substituted analog.
- Stereochemical variations (e.g., 1S,2S vs. 1R,2S) may affect intermolecular interactions and bioavailability .
Computational and Analytical Comparisons
- Structural Similarity Analysis: Graph-based comparison methods (e.g., maximum common subgraph algorithms) classify cyclopropane derivatives based on shared substructures like the carboxylate ester or aminomethyl groups .
- Fingerprint Similarity : Tools like MACCS and ECFP4 fingerprints quantify similarity between the target compound and analogs, with Tc (Tanimoto coefficient) values guiding activity predictions .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C7H14ClN1O4S1
- Molecular Weight : 227.70 g/mol
- IUPAC Name : Methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate hydrochloride
The compound features a cyclopropane ring with a carboxylate group and a methylsulfonyl substituent, which may influence its biological interactions.
Research indicates that compounds similar to methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains by disrupting cell wall synthesis.
- Antitumor Effects : Some derivatives have been investigated for their ability to inhibit tumor growth through apoptosis induction in cancer cells.
- Neuroprotective Properties : Certain analogs have demonstrated protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations of 50 µM after 48 hours of exposure. Flow cytometry analysis showed an increase in early and late apoptotic cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 45 |
| MCF-7 (breast cancer) | 50 |
| A549 (lung cancer) | 40 |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate and its derivatives. Modifications to the sulfonyl group have been shown to enhance biological activity significantly.
Key Findings:
- Sulfonyl Modifications : Altering the sulfonyl group can increase potency against specific bacterial strains.
- Amino Group Positioning : The positioning of the amino group relative to the cyclopropane ring is critical for maintaining activity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
